molecular formula C16H25N3O2 B2444037 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide CAS No. 1448029-09-1

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide

Cat. No. B2444037
CAS RN: 1448029-09-1
M. Wt: 291.395
InChI Key: FFTHBGPYUYPFIN-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide, also known as CPI-455, is a small molecule inhibitor that targets histone demethylases. It has been shown to have potential therapeutic applications in cancer treatment and other diseases related to epigenetic dysregulation.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and reactions of compounds related to "N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide" involve complex organic synthesis techniques. For instance, the synthesis of 2-aminobenzothiazoles derivatives showcases the type of reactions that similar compounds might undergo, such as cyclization and the formation of novel heterocyclic structures (J. Štětinová, R. Kada, & J. Leško, 1997).
  • Innovative synthetic routes have been explored for the creation of aromatic methoxy and methylenedioxy substituted tetrahydro-1H-3-benzazepines, which are structurally related, demonstrating the diversity in synthetic approaches for complex molecules (B. Pecherer, R. Sunbury, & A. Brossi, 1972).

Biological Applications and Activities

  • Compounds with the indazole and methoxyacetamide functionalities have been studied as receptor antagonists, demonstrating significant in vitro and in vivo activity. These findings suggest potential therapeutic applications for related compounds in treating conditions such as asthma and allergic reactions (V. Matassa et al., 1990).
  • The exploration of oxazolidinone analogs, including those with acetamide groups, highlights the antimicrobial potential of such compounds. These studies provide a foundation for further investigation into the antimicrobial applications of related molecules (G. Zurenko et al., 1996).

properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-21-11-16(20)17-10-14-13-8-4-5-9-15(13)19(18-14)12-6-2-3-7-12/h12H,2-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTHBGPYUYPFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide

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